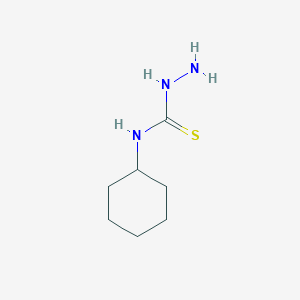
Acide 5-(tert-butyl)oxazole-2-carboxylique
Vue d'ensemble
Description
5-(tert-Butyl)oxazole-2-carboxylic acid: is a heterocyclic organic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position
Applications De Recherche Scientifique
Chemistry: 5-(tert-Butyl)oxazole-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents .
Industry: The compound is also used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can be incorporated into polymer backbones to enhance mechanical properties and thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation at the 2-position using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production of 5-(tert-Butyl)oxazole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(tert-Butyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Oxazole-2,5-dicarboxylic acid.
Reduction: 5-(tert-Butyl)oxazole-2-methanol.
Substitution: 4-bromo-5-(tert-Butyl)oxazole-2-carboxylic acid.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)oxazole-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways depend on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Oxazole-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.
5-Methyl-oxazole-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
4,5-Dimethyl-oxazole-2-carboxylic acid: Has two methyl groups, altering its reactivity and solubility.
Uniqueness: 5-(tert-Butyl)oxazole-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its steric hindrance and hydrophobicity. This makes it particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or hydrophobic coatings .
Propriétés
IUPAC Name |
5-tert-butyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWSGXUJZAXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














